molecular formula C22H34N6O9 B1649473 Maleimide-DOTA CAS No. 1006711-90-5

Maleimide-DOTA

Numéro de catalogue: B1649473
Numéro CAS: 1006711-90-5
Poids moléculaire: 526.5
Clé InChI: AUTDIWAXETZSGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Maleimide-DOTA (Maleimido-mono-amide-DOTA) is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a compound with the molecular formula C22H34N6O9 .


Synthesis Analysis

This compound is synthesized through a process that involves maleimide chemistry, which is widely used in the site-selective modification of proteins . An alternative approach that affords simultaneous stabilization and dual functionalization in a one-pot fashion has been presented . This involves the consecutive conjugation of a thiol and an amine to dibromomaleimides .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The molecular weight of this compound is 526.54 .


Chemical Reactions Analysis

This compound undergoes specific chemical reactions. For instance, the maleimide groups of the dendrimer are sensitive to hydrolysis under basic conditions . The addition of up to four molecules of water can be observed via mass spectrometry and HPLC .


Physical and Chemical Properties Analysis

This compound is a solid compound with a white to yellow appearance . It has a molecular weight of 526.54 and a formula of C22H34N6O9 . It is soluble in water and DMSO .

Applications De Recherche Scientifique

Functionalisation du dendrimère de triazine

Maleimide-DOTA a été utilisé dans la fonctionnalisation d'un dendrimère de triazine. Le dendrimère a été manipulé pour afficher quatre groupes maléimide et DOTA. Les groupes maléimide du dendrimère sont sensibles à l'hydrolyse en conditions basiques .

Bioconjugaison thiol-amine

This compound a été utilisé dans une bioconjugaison thiol-amine en un seul pot. Cette approche offre une stabilisation et une double fonctionnalisation simultanées. L'électrophilie du maléimide est désactivée, ce qui empêche toute autre réactivité et génère ainsi des conjugués stables .

Conjugaison des peptides et des protéines

Cette stratégie de conjugaison a été appliquée à des peptides et des protéines pour générer des conjugués trifonctionnels stabilisés. Cette stratégie de stabilisation et de double modification pourrait avoir une large application dans la génération de conjugués divers .

Applications théra-nostiques

Le terme « théra-nostique » décrit les molécules qui offrent à la fois des capacités thérapeutiques et diagnostiques. This compound peut être utilisé dans les petites molécules théra-nostiques qui comprennent un groupe rapporteur - généralement un chélate pour l'imagerie IRM ou TEP - lié à un pharmacophore .

Fonctionnalisation des nanoparticules

Les nanoparticules théra-nostiques peuvent être fonctionnalisées avec this compound. Ces nanoparticules peuvent offrir des affichages multivalents de l'agent thérapeutique et/ou diagnostique, ainsi que tirer parti des propriétés supplémentaires conférées par la taille, y compris les modifications de la biodistribution et du ciblage .

Radiomarquage des anticorps

This compound peut être utilisé dans le radiomarquage des anticorps pour l'Immuno-TEP préclinique et clinique .

Mécanisme D'action

Target of Action

Maleimide-DOTA, also known as Maleimido-mono-amide-DOTA, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a linker molecule in ADCs . It connects the antibody to the cytotoxic drug . The Maleimide group in the molecule reacts with a thiol group in the antibody, forming a stable bond . This allows the cytotoxic drug to be delivered directly to the cancer cells, reducing the impact on healthy cells .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those related to the targeted delivery of cytotoxic drugs in ADCs . The ADC, with the help of the this compound linker, binds to the specific antigen on the cancer cell. Upon internalization by the cell, the cytotoxic drug is released, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC influence the bioavailability of the cytotoxic drug .

Result of Action

The result of this compound’s action is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody that specifically recognizes cancer cells, the impact on healthy cells is minimized . This targeted approach can lead to more effective treatment outcomes with fewer side effects .

Action Environment

The action environment can influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other biological molecules can affect the stability of the this compound linker and the ADC . Research is ongoing to develop linkers that are stable under a wide range of conditions .

Safety and Hazards

Maleimide-DOTA should be handled with care. It should be stored at -20°C, sealed storage, away from moisture and light . It is toxic if swallowed and may cause severe skin burns and eye damage .

Orientations Futures

The future directions of Maleimide-DOTA research could involve the development of novel organic synthesis to solve the problems of traditional linker technology . This could have widespread use in the generation of diverse conjugates .

Propriétés

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N6O9/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTDIWAXETZSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006711-90-5
Record name Matraxetan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006711905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MATRAXETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVM7E8Z3VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maleimide-DOTA
Reactant of Route 2
Maleimide-DOTA
Reactant of Route 3
Reactant of Route 3
Maleimide-DOTA
Reactant of Route 4
Reactant of Route 4
Maleimide-DOTA
Reactant of Route 5
Reactant of Route 5
Maleimide-DOTA
Reactant of Route 6
Reactant of Route 6
Maleimide-DOTA
Customer
Q & A

Q1: What is the primary application of Maleimide-DOTA highlighted in these research papers?

A1: The research papers consistently demonstrate the utility of this compound as a bifunctional chelating agent. [, , , , , ] It facilitates the attachment of radiometals, like ¹¹¹Indium (¹¹¹In) or Gadolinium (Gd(III)), to proteins and peptides for in vivo imaging and biodistribution studies.

Q2: Can you provide a specific example of how this compound has been used in research?

A2: In a study exploring Shiga toxin B-subunit as a potential drug delivery vehicle, this compound enabled the site-specific labeling of the B-subunit variant with ¹¹¹In. [] This labeling strategy allowed researchers to track the biodistribution of the modified toxin in mice, revealing accumulation in the kidneys, lungs, and importantly, tumor tissues.

Q3: How does the structure of this compound contribute to its function?

A3: this compound consists of two key components: * DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): This acts as a chelating agent, effectively binding to metal ions like ¹¹¹In and Gd(III). [, , , ]* Maleimide: This group reacts specifically with thiol groups, commonly found on cysteine residues within proteins. [, , ]

Q4: Are there any challenges or limitations associated with using this compound?

A4: One study revealed that the presence of a hexahistidine (His₆) tag on a DARPin (Designed Ankyrin Repeat Protein) construct, alongside the this compound, led to increased non-target specific uptake in vivo. [] This highlights the importance of considering the overall protein structure and potential interactions when utilizing this compound for bioconjugation.

Q5: What types of analytical techniques are used to characterize this compound conjugates?

A5: Researchers employ a range of methods to analyze this compound conjugates, including:* Mass spectrometry (LC/MS): This technique determines the chelator/antibody ratio (CAR) and analyzes the distribution of different conjugate species. []* Electron paramagnetic resonance (EPR) spectroscopy: This method, in conjunction with Gd(III)-labeled this compound, helps probe protein conformations and measure distances between labeled sites. [, , ]* Isoelectric focusing (IEF) and SDS-PAGE: These techniques assess the impact of this compound conjugation on the charge and size of the target protein. []

Q6: What future research directions involving this compound seem promising based on the provided papers?

A6: The research highlights the potential of this compound in the development of targeted imaging agents and drug delivery systems. Further exploration of this compound conjugated proteins and peptides, particularly in the context of cancer treatment and diagnosis, appears promising. [, , ] Additionally, optimizing the design of this compound conjugates to minimize non-specific binding and enhance target specificity is crucial for advancing their clinical application. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.